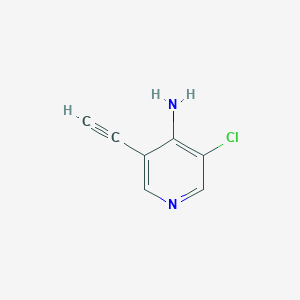
3-Chloro-5-ethynylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-ethynylpyridin-4-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chlorine atom at the third position, an ethynyl group at the fifth position, and an amino group at the fourth position of the pyridine ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethynylpyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Chlorination: Pyridine is chlorinated to introduce a chlorine atom at the third position.
Ethynylation: The chlorinated pyridine undergoes a Sonogashira coupling reaction with an ethynyl compound to introduce the ethynyl group at the fifth position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethynylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
3-Chloro-5-ethynylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethynylpyridin-4-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridin-4-amine: This compound has two chlorine atoms at the third and fifth positions instead of an ethynyl group.
3-Chloropyridine: Lacks the ethynyl and amino groups, making it less versatile in reactions.
5-Ethynyl-2-pyridinamine: Similar structure but with different substitution patterns.
Uniqueness
3-Chloro-5-ethynylpyridin-4-amine is unique due to the presence of both an ethynyl group and an amino group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C7H5ClN2 |
|---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
3-chloro-5-ethynylpyridin-4-amine |
InChI |
InChI=1S/C7H5ClN2/c1-2-5-3-10-4-6(8)7(5)9/h1,3-4H,(H2,9,10) |
InChI Key |
SCHFXVZMOLSBNO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=CC(=C1N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















